
The Dawn of Calcium Signaling: Sydney Ringer
and the Beating Heart (1883)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Calcium

Cat. No.: B1239338 Get Quote

The journey into the world of intracellular calcium signaling began with the meticulous

observations of British physician Sydney Ringer. His work laid the groundwork for

understanding the critical role of extracellular ions in physiological processes.

Key Discovery
In a series of experiments published in the early 1880s, Ringer demonstrated that a frog's heart

would only continue to beat outside the body if perfused with a solution containing a specific

mixture of salts, including calcium chloride, in proportions similar to those in bodily fluids.[1][2]

[3] This serendipitous discovery, which arose from his laboratory assistant using tap water

instead of distilled water, was the first to establish a physiological role for calcium beyond its

structural function in bones.[4]

Experimental Protocol: Perfusion of the Isolated Frog
Heart
Ringer's experimental setup was a cornerstone of early physiological research. Below is a

generalized protocol based on his described methods:

Animal Preparation: A frog (Rana temporaria) was pithed to destroy the central nervous

system while keeping the heart beating.[1]

Heart Exposure: The frog was dissected to expose the heart, and the pericardium was

carefully removed.[5][6]
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Cannulation: A cannula was inserted into the inferior vena cava to allow for the perfusion of

different solutions through the heart.[5][6] An incision was also made in the aorta to allow the

perfusate to exit.[6]

Recording of Contractions: A hook was attached to the apex of the ventricle and connected

via a thread to a lever system that would trace the heart's contractions onto a smoked drum

(kymograph).[1][6]

Perfusion with Test Solutions: The heart was perfused with various saline solutions. Ringer

observed that a simple sodium chloride solution was insufficient to maintain contractions.

Through systematic testing of different salt combinations, he arrived at his now-famous

"Ringer's solution."

Quantitative Data: Composition of Ringer's Solution
The precise composition of the solution was crucial for maintaining the heart's contractility.[1]

Component
Concentration (as
described by Ringer)

Approximate Molar
Concentration (mM)

Sodium Chloride (NaCl) 0.75% ~128

Sodium Bicarbonate

(NaHCO3)

0.5% (5 c.c. of 0.5% solution in

100 c.c. saline)
~2.9

Potassium Chloride (KCl)
1% (1 c.c. of 1% solution in

100 c.c. saline)
~1.3

Calcium Chloride (CaCl2)
~0.1% (5 c.c. of a 1 in 1082

solution)
~1.2

Table 1: Composition of Sydney Ringer's physiological saline solution as described in his 1883

publication.[1][4]

Logical Flow of Ringer's Discovery
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Caption: Logical progression of Sydney Ringer's discovery of the importance of calcium.

Calcium as the Direct Activator of Muscle
Contraction: Setsuro Ebashi's Breakthrough (1960s)
Building on the physiological context provided by Ringer, Setsuro Ebashi was a pivotal figure

who delved into the biochemical mechanisms of muscle contraction, firmly establishing

calcium as a direct intracellular regulator.

Key Discoveries
Ebashi's work in the 1960s demonstrated two fundamental principles:

Micromolar concentrations of Ca²⁺ are sufficient to activate the contraction of muscle fibers.

[7][8][9]

He discovered and characterized "troponin" as the calcium-receptive protein in the thin

filaments of striated muscle, which, in concert with tropomyosin, mediates the calcium-

dependent regulation of muscle contraction.[10][11][12]
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Experimental Protocol: Calcium-Dependent Contraction
of Skinned Muscle Fibers
Ebashi utilized "skinned" muscle fibers, which have their sarcolemma (cell membrane)

removed, allowing for direct experimental control of the intracellular environment.

Muscle Fiber Preparation: Glycerinated skeletal muscle fibers were prepared, a process that

removes the cell membrane and soluble components but leaves the contractile apparatus

intact.

Solution Composition: The skinned fibers were bathed in solutions containing ATP (as an

energy source) and a calcium-buffering system (EGTA) to precisely control the free calcium
ion concentration.

Induction of Contraction: By systematically varying the concentration of free Ca²⁺ in the

bathing solution, Ebashi could observe the threshold and graded response of muscle fiber

contraction.

Measurement of Tension: The tension generated by the contracting muscle fibers was

measured using a force transducer.

Quantitative Data: Calcium Sensitivity of Muscle
Contraction and Troponin Binding
Ebashi's experiments revealed the exquisite sensitivity of the contractile machinery to calcium.
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Parameter Value Notes

Ca²⁺ Concentration for Muscle

Contraction
Micromolar (µM) range

Showed that very low

concentrations of intracellular

calcium are required to trigger

contraction.[7][8][9]

High-Affinity Ca²⁺ Binding

Sites on Troponin C
2

These sites also bind Mg²⁺

competitively.[13][14]

Low-Affinity Ca²⁺ Binding Sites

on Troponin C
2 (skeletal), 1 (cardiac)

These are the primary

regulatory sites for initiating

contraction.[14]

Apparent Ca²⁺ Binding

Constant (Low-Affinity Sites)
3.5 x 10⁶ M⁻¹ For troponin.[13]

Apparent Mg²⁺ Binding

Constant (Low-Affinity Sites)
440 M⁻¹

For troponin, demonstrating

competitive binding.[13]

Table 2: Quantitative data related to the calcium-dependent regulation of muscle contraction

as established by the work of Ebashi and subsequent studies.

Signaling Pathway: Calcium Regulation of Muscle
Contraction
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Caption: The role of calcium and troponin in regulating muscle contraction.

The Discovery of Calmodulin: A Ubiquitous Calcium
Sensor (1970)
Following the discovery of troponin's role in muscle, researchers began to uncover other

proteins that could bind to calcium and transduce its signal. In 1970, calmodulin was

independently discovered by two research groups, led by Wai Yiu Cheung and Shiro Kakiuchi,
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as a key activator of cyclic nucleotide phosphodiesterase. This finding revealed that calcium
signaling was not limited to muscle contraction but was a widespread cellular mechanism.

Key Discovery
Calmodulin (CaM) was identified as a heat-stable, calcium-dependent protein activator of

phosphodiesterase, an enzyme that degrades cyclic AMP (cAMP). This established CaM as a

primary intracellular calcium receptor in many cell types, linking calcium signaling to a vast

array of cellular processes.

Experimental Protocol: Assay of Phosphodiesterase
Activation
The discovery of calmodulin was based on biochemical assays that measured the activity of

cyclic nucleotide phosphodiesterase.

Preparation of Brain Extract: Brain tissue, a rich source of phosphodiesterase and its

activator, was homogenized.

Purification of Phosphodiesterase: The enzyme was partially purified through column

chromatography. During this process, it was observed that the enzyme lost activity,

suggesting the removal of a necessary activator.

Identification of the Activator: The activator (calmodulin) was isolated from the brain extract.

It was found to be a heat-stable protein.

Reconstitution Assay: The activity of the purified phosphodiesterase was measured in the

presence and absence of the purified activator and calcium. It was demonstrated that the

activator required micromolar concentrations of Ca²⁺ to stimulate the enzyme.

Quantitative Data: Calcium Binding Properties of
Calmodulin
Calmodulin is a highly efficient calcium-binding protein, with four "EF-hand" calcium-binding

domains.
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Parameter Value/Property Notes

Calcium Binding Sites 4 EF-hand motifs

Two in the N-terminal domain

and two in the C-terminal

domain.[15]

Binding Affinity

C-terminal domain has a

higher affinity for Ca²⁺ than the

N-terminal domain.[15][16][17]

This differential affinity allows

for a graded response to

changes in intracellular

calcium.

Cooperativity

Positive cooperativity of Ca²⁺

binding is observed within

each globular domain.[15][16]

Binding of one Ca²⁺ ion

increases the affinity for the

next.

EC₅₀ for SK Channel Activation ~300 - 700 nM

An example of the Ca²⁺

concentration required for

CaM-mediated activation of a

target protein.[18]

Table 3: Key quantitative parameters of calmodulin's interaction with calcium.

Unraveling a Major Signaling Cascade: The IP₃/DAG
Pathway (1984)
A major leap in understanding how extracellular signals lead to intracellular calcium release

came from the work of Michael Berridge and his colleagues. They elucidated the role of inositol

trisphosphate (IP₃) as a second messenger that mobilizes calcium from intracellular stores.

Key Discovery
Berridge discovered that the binding of many hormones and neurotransmitters to cell surface

receptors activates an enzyme called phospholipase C (PLC).[19] PLC cleaves a membrane

phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP₂), into two second messengers:

diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).[20][21][22] IP₃, being water-soluble,

diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER),

causing the release of stored Ca²⁺ into the cytoplasm.[20][22][23][24]
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Experimental Protocol: IP₃-Mediated Calcium Release
from Permeabilized Cells
The definitive experiments to prove the role of IP₃ involved using permeabilized cells, where

the plasma membrane is made leaky to allow the introduction of molecules like IP₃.

Cell Permeabilization: Cells (e.g., pancreatic acinar cells or hepatocytes) were treated with a

mild detergent (like digitonin) or exposed to a high-voltage discharge to selectively

permeabilize the plasma membrane while leaving intracellular organelles like the ER intact.

Loading with ⁴⁵Ca²⁺: The permeabilized cells were incubated with ATP (to fuel the ER's

calcium pumps) and radioactive ⁴⁵Ca²⁺. The ER actively sequesters the ⁴⁵Ca²⁺.

Stimulation with IP₃: After the ER was loaded with ⁴⁵Ca²⁺, the cells were washed to remove

external radioactivity. Then, a specific concentration of IP₃ was added to the bathing

medium.

Measurement of Calcium Release: The amount of ⁴⁵Ca²⁺ released from the cells into the

medium was measured over time using a scintillation counter. This demonstrated a rapid,

dose-dependent release of calcium from the ER in response to IP₃.

Signaling Pathway: The IP₃/DAG Cascade
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Caption: The bifurcating IP₃ and DAG signaling pathway.
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Visualizing Calcium Dynamics: Roger Tsien and
Fluorescent Indicators (1980s)
The ability to directly observe and quantify changes in intracellular calcium concentration in

living cells was a revolutionary advance, largely driven by the work of Roger Tsien, who was

awarded the Nobel Prize in Chemistry in 2008 for his work on fluorescent proteins.

Key Discovery
Tsien and his colleagues designed and synthesized a series of fluorescent dyes that change

their spectral properties upon binding Ca²⁺.[25] The most influential of these were the

ratiometric indicators, Quin-2 and later Fura-2.[26][27][28] Fura-2 became the gold standard for

calcium imaging for many years. It is excited by two different wavelengths of UV light (340 nm

and 380 nm), and the ratio of the fluorescence emission at ~510 nm when excited at these two

wavelengths is directly proportional to the intracellular calcium concentration.[29] This

ratiometric property cleverly corrects for variations in dye concentration, cell thickness, and

illumination intensity, allowing for accurate quantification of intracellular Ca²⁺.[30]

Experimental Protocol: Measuring Intracellular Calcium
with Fura-2 AM
The development of the acetoxymethyl (AM) ester form of these dyes allowed them to be easily

loaded into intact, living cells.

Dye Preparation: A stock solution of Fura-2 AM is prepared in anhydrous DMSO.[20][31]

Cell Loading: Cells grown on glass coverslips are incubated in a physiological buffer

containing 1-5 µM Fura-2 AM for 30-60 minutes at room temperature or 37°C.[29][31] The

lipophilic AM groups allow the dye to cross the cell membrane.

De-esterification: Once inside the cell, ubiquitous intracellular esterases cleave the AM

groups, trapping the now-hydrophilic Fura-2 inside the cytoplasm.[29] The cells are then

washed and incubated for a further 30 minutes to allow for complete de-esterification.[31]

Fluorescence Microscopy: The coverslip is mounted on a fluorescence microscope equipped

with a light source capable of rapidly alternating between 340 nm and 380 nm excitation
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wavelengths, and a detector (e.g., a CCD camera) to capture the emission at ~510 nm.

Image Acquisition and Ratio Calculation: Images are acquired at both excitation

wavelengths. The ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm

excitation (F₃₄₀/F₃₈₀) is calculated for each pixel or for defined regions of interest (the cells).

Calibration and Conversion to [Ca²⁺]: The fluorescence ratio is converted to an absolute

calcium concentration using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax -

R)] * (F380,min / F380,max) where Kd is the dissociation constant of Fura-2 for Ca²⁺, R is

the measured ratio, Rmin and Rmax are the ratios in zero and saturating Ca²⁺, and

(F380,min / F380,max) is the ratio of fluorescence intensities at 380 nm in zero and

saturating Ca²⁺.[31]

Quantitative Data: Properties of Fura-2
Parameter Value Notes

Excitation Maxima
~340 nm (Ca²⁺-bound), ~380

nm (Ca²⁺-free)

The shift in excitation is the

basis for ratiometric imaging.

[29]

Emission Maximum ~505-510 nm
This is the wavelength at which

fluorescence is measured.[29]

Dissociation Constant (Kd) for

Ca²⁺
~145 nM (in vitro)

This value can vary depending

on the intracellular

environment (e.g., viscosity,

ionic strength).[32][33] In situ

calibrations are often

necessary for precise

measurements.[32]

Table 4: Key properties of the fluorescent calcium indicator Fura-2.

Experimental Workflow: Fura-2 Ratiometric Calcium
Imaging
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Cell & Dye Preparation
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Caption: Workflow for quantitative intracellular calcium imaging using Fura-2 AM.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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